N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a phenylmethoxy group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy group may yield a phenylmethoxy ketone, while reduction of the cyclopropanamine group may yield a cyclopropylamine.
Scientific Research Applications
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets makes it a valuable tool for understanding biological processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to modulate specific pathways makes it a promising candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride can be compared with other similar compounds, such as:
N-{[5-chloro-2-(2-phenylethoxy)phenyl]methyl}cyclopropanamine: This compound has a similar structure but with a phenylethoxy group instead of a phenylmethoxy group.
N-(5-chloro-2-phenylmethoxyphenyl)cyclobutanecarboxamide: This compound has a cyclobutanecarboxamide group instead of a cyclopropanamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-15-6-9-17(14(10-15)11-19-16-7-8-16)20-12-13-4-2-1-3-5-13;/h1-6,9-10,16,19H,7-8,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRYVMNVEJRBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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